

NCGC00244536: A Technical Guide to a Potent KDM4 Histone Demethylase Inhibitor

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Compound of Interest

Compound Name: NCGC00244536

Cat. No.: B15583854

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NCGC00244536**, a novel and potent inhibitor of the KDM4/JMJD2 family of histone lysine demethylases. This document consolidates key chemical and biological data, outlines detailed experimental protocols derived from seminal research, and illustrates the compound's mechanism of action through a clear signaling pathway diagram.

Core Compound Data

NCGC00244536 is a small molecule inhibitor with significant activity against KDM4B, an enzyme frequently overexpressed in various cancers, including prostate cancer.

Identifier	Value	Reference
Compound Name	NCGC00244536	[1] [2]
CAS Number	2003260-55-5	[1] [3] [4] [5]
Molecular Formula	C ₂₅ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	382.5 g/mol	[1]
Synonyms	KDM4B Inhibitor B3	[4] [6]

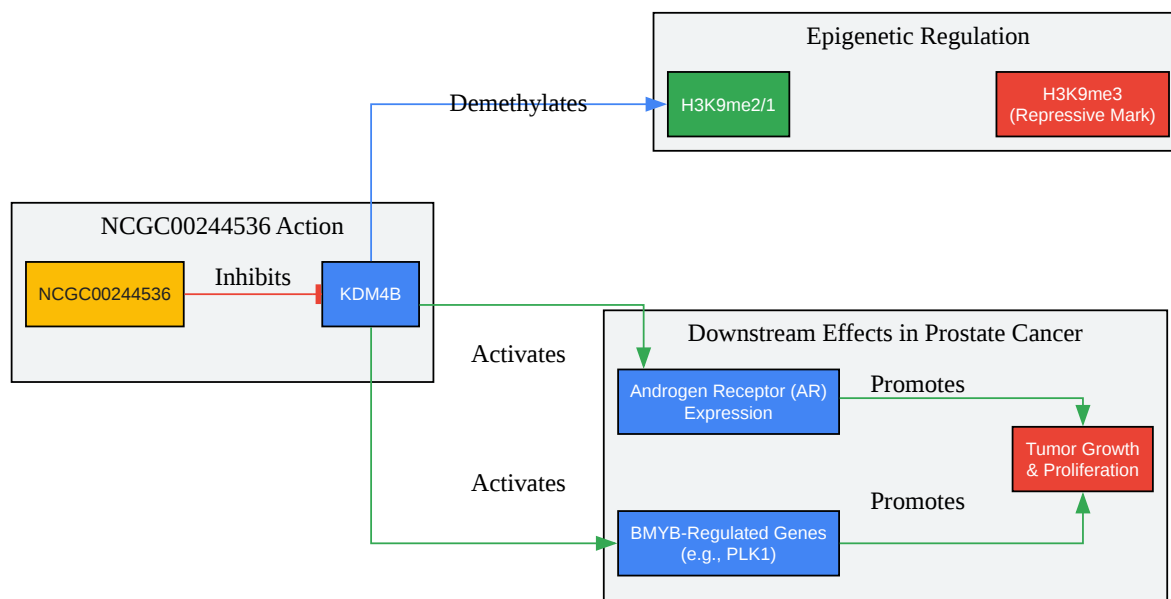
Biological Activity and Selectivity

NCGC00244536 is characterized by its potent inhibition of KDM4B and its efficacy in cellular and in vivo models of cancer.

Parameter	Value	Details	Reference
Primary Target	KDM4B (JMJD2B)	Histone Lysine Demethylase	[1][2]
IC ₅₀ (KDM4B)	~10 nM	In vitro enzymatic assay	[1][2][3][7][8]
Cellular Potency	<1 µM	Against various prostate cancer cell lines (PC3, DU145, LNCaP, VCaP, C4-2)	[1][2]
Selectivity	High for KDM4B over KDM5A/JARID1 and LSD1. Inhibits KDM4A, KDM4C, and KDM4D at 10 µM.	Cellular and enzymatic assays	[1][2]

Signaling Pathway and Mechanism of Action

NCGC00244536 exerts its anti-tumor effects by inhibiting the demethylase activity of KDM4B. In prostate cancer, KDM4B acts as a co-activator for the Androgen Receptor (AR) and is involved in the regulation of key cell cycle genes. By inhibiting KDM4B, **NCGC00244536** increases the levels of the repressive H3K9me3 histone mark on the promoters of target genes, leading to transcriptional repression and subsequent blockage of tumor growth.[9][10]



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Caption: Mechanism of **NCGC00244536** in prostate cancer.

Experimental Protocols

The following are summaries of key experimental protocols for evaluating **NCGC00244536**, based on published literature.^{[10][11]}

In Vitro KDM4B Enzymatic Assay

Objective: To determine the IC₅₀ of **NCGC00244536** against KDM4B.

Methodology:

- Recombinant KDM4B protein is purified from E. coli.

- The assay is performed in a buffer containing Fe(II), α -ketoglutarate, and a biotinylated histone H3 peptide substrate.
- **NCGC00244536** is serially diluted and added to the reaction mixture.
- The reaction is initiated and incubated at room temperature.
- The level of demethylation is quantified using a suitable detection method, such as AlphaLISA or fluorescence-based assays that measure the product formation.
- IC₅₀ values are calculated from dose-response curves.

Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of **NCGC00244536** on cancer cell lines.

Methodology:

- Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of **NCGC00244536** (e.g., 0.1 μ M to 20 μ M).
[6] A DMSO control is included.
- After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow for formazan crystal formation.
- The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a detergent-based buffer).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
- Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

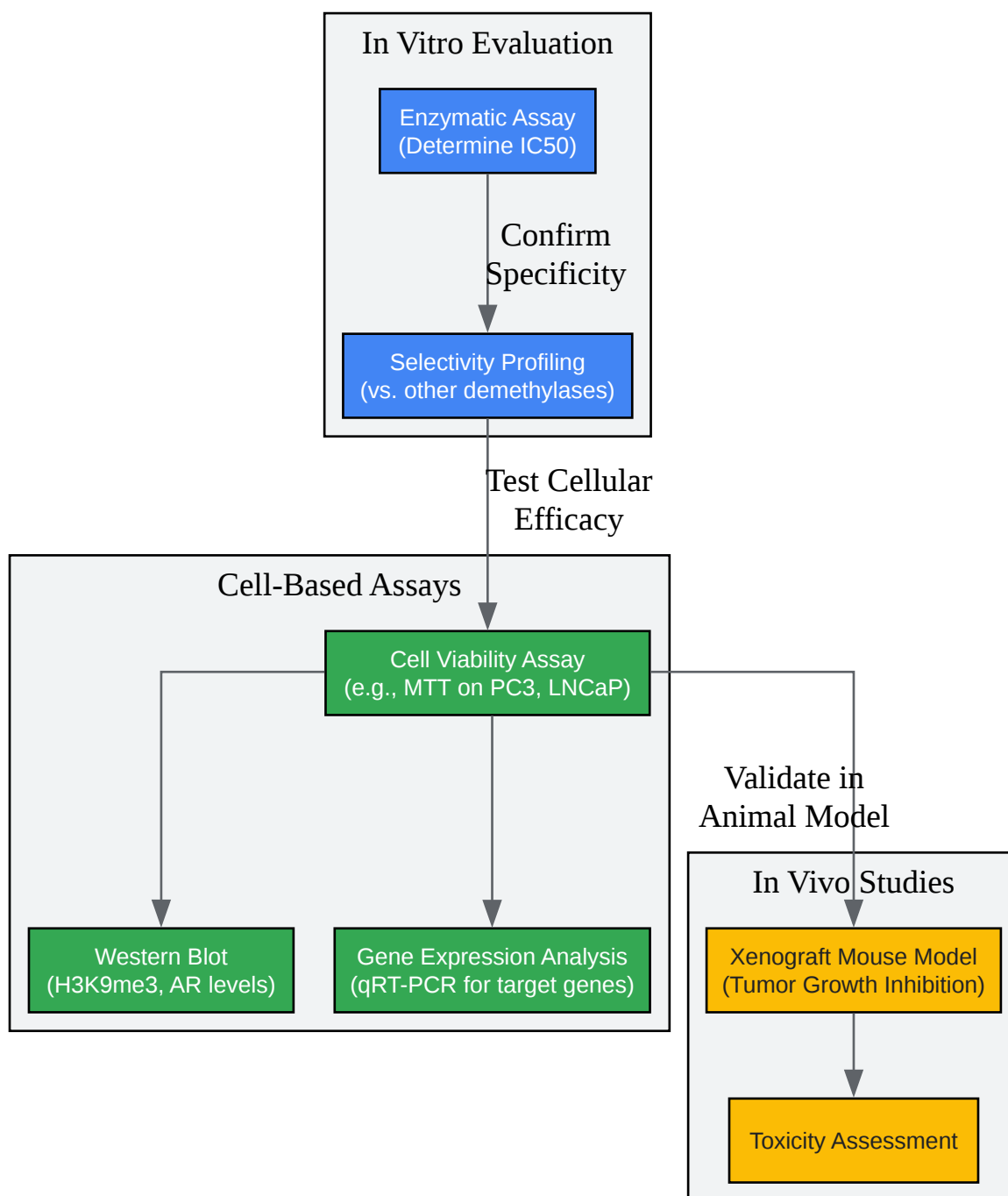
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **NCGC00244536** in a living organism.

Methodology:

- Severe combined immunodeficient (SCID) mice (4-6 weeks old) are used.
- A suspension of human prostate cancer cells (e.g., PC3) is injected subcutaneously into the flanks of the mice.
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- **NCGC00244536** is administered to the treatment group. A common reported dosage is 20 mg/kg, delivered subcutaneously, potentially via an Alzet osmotic minipump for continuous delivery.[2][6] The control group receives a vehicle solution.
- Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the ellipsoid formula ($\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$).
- Animal weight and general health are monitored throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., histology, Western blot).

The experimental workflow for evaluating a novel inhibitor like **NCGC00244536** typically follows a logical progression from initial biochemical screening to cellular assays and finally to in vivo validation.



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Caption: Standard workflow for inhibitor characterization.

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